molecular formula C16H23BO3 B2822869 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL CAS No. 2304635-30-9

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL

Cat. No. B2822869
M. Wt: 274.17
InChI Key: QYLJFOOKBHSOTA-UHFFFAOYSA-N
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Description

This compound is a chemical with the formula C12H17BO2 . It is also known as phenylboronic acid pinacol ester . At room temperature, it appears as a colorless oily substance . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it can be used in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.07 . It has a density of 0.99±0.1 g/cm3 (Predicted) , a melting point of 27-31°C (lit.) , and a boiling point of 130°C/20mmHg (lit.) . Its refractive index is 1.49 .

Scientific Research Applications

Crystallography and Molecular Structure Analysis

Research into molecules with structural similarities to 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL often focuses on crystallography and molecular structure analysis. For instance, the study of the crystal structure of cyclobutane derivatives reveals that the cyclobutane ring can exhibit different conformations, such as puckered structures. This can influence the overall molecular geometry and potential intermolecular interactions, such as O-H...O and C-H...π(benzene) interactions, leading to the formation of complex two-dimensional networks. Such structural insights are crucial for understanding the properties and potential applications of these compounds (Sarı et al., 2002) (Dinçer et al., 2004).

Photoreactive Compounds and Coordination Polymers

Certain cyclobutane derivatives are explored for their photoreactive properties, which can be harnessed in various chemical processes and materials science applications. For instance, the study of coordination polymers involving cyclobutane components, such as [Zn2(L)2(bpe)2(H2O)2], reveals that they can undergo photoreactive transformations, like [2 + 2] cycloaddition reactions. These transformations can lead to changes in the material's structure and properties, indicating potential applications in areas like luminescence sensing and selective dye adsorption (Hu et al., 2015).

Catalytic Reactions and Chemical Synthesis

Cyclobutane derivatives are also pivotal in catalytic reactions and chemical synthesis. Studies show that these compounds can undergo various reactions, such as carbon-carbon bond cleavage and formation, leading to the production of structurally complex molecules like arylated benzolactones. This highlights their potential as intermediates in the synthesis of pharmaceuticals and other organic compounds (Matsuda et al., 2008).

Future Directions

The future directions for this compound are likely to involve its continued use in the synthesis of pharmaceuticals and chemical intermediates . Its use in new types of reactions and the development of more efficient synthesis methods may also be areas of future research.

properties

IUPAC Name

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)13-8-5-7-12(11-13)16(18)9-6-10-16/h5,7-8,11,18H,6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLJFOOKBHSOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)cyclobutan-1-OL

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